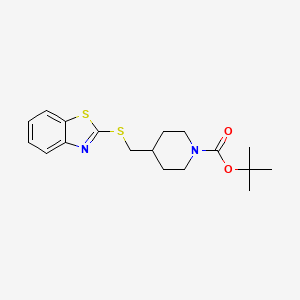

4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Description

4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a piperidine-based compound featuring a tert-butyl carbamate group at the 1-position and a benzothiazole-linked sulfanylmethyl substituent at the 4-position. Its molecular formula is C₁₈H₂₃N₃O₂S₂, with a molecular weight of 401.52 g/mol. This compound is of interest in medicinal chemistry and materials science due to its unique heterocyclic architecture.

Properties

IUPAC Name |

tert-butyl 4-(1,3-benzothiazol-2-ylsulfanylmethyl)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2S2/c1-18(2,3)22-17(21)20-10-8-13(9-11-20)12-23-16-19-14-6-4-5-7-15(14)24-16/h4-7,13H,8-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCRAAEOHPWTWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CSC2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Boc-Protected Piperidine Intermediate

- Starting Material: Piperidine or 4-substituted piperidine

- Reagents: Di-tert-butyl dicarbonate (Boc_2O), base (e.g., triethylamine)

- Solvent: Methanol or dichloromethane

- Conditions: Room temperature, 2–4 hours

Reaction:

$$

\text{Piperidine} + \text{Boc}_2\text{O} \rightarrow \text{tert-butyl piperidine-1-carboxylate}

$$Yield: Typically high (80–95%)

- Notes: Protection of the nitrogen is essential to prevent side reactions in subsequent steps.

Formation of Benzothiazol-2-ylsulfanylmethyl Intermediate

Approach 1: Thiol Alkylation

- Reagents: Benzothiazole-2-thiol, chloromethylated piperidine derivative (e.g., 4-chloromethylpiperidine)

- Conditions: Base (e.g., K2CO3), polar aprotic solvent (DMF), 50–80 °C, 6–12 hours

- Reaction:

$$

\text{Benzothiazole-2-thiol} + \text{4-chloromethylpiperidine} \rightarrow \text{4-(benzothiazol-2-ylsulfanylmethyl)piperidine}

$$

Approach 2: Nucleophilic Substitution on Activated Piperidine

- Use of 4-(bromomethyl)piperidine or 4-(tosylmethyl)piperidine derivatives with benzothiazole-2-thiolate anion.

Final Assembly: Coupling with Boc Protection

If the sulfanylmethylation is performed on unprotected piperidine, the Boc protection is introduced afterward by reaction with di-tert-butyl dicarbonate under mild conditions.

Alternatively, the Boc-protected piperidine can be functionalized at the 4-position first, then coupled with benzothiazole-2-thiol.

Example Synthetic Procedure from Literature Analogues

While direct literature on the exact compound is scarce, analogous compounds such as tert-butyl 4-(1,3-benzothiazol-2-yl)piperidine-1-carboxylate and tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate have been synthesized successfully using similar strategies.

Example: Synthesis of tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate

- Step 1: Benzoimidazole (1.1 g) dissolved in methanol (δ mL)

- Step 2: Di-tert-butyl dicarbonate (1.2 g) added

- Step 3: Stirred at room temperature for 3 hours

- Step 4: Reaction mixture concentrated to yield product (1.5 g, 91% yield)

- Notes: This method highlights the direct Boc protection of piperidine derivatives bearing heterocyclic substituents.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Boc protection of piperidine | Di-tert-butyl dicarbonate, base | Methanol/DCM | Room temperature | 2–4 hours | 80–95 | Protects piperidine nitrogen |

| Thiomethylation | Benzothiazole-2-thiol + 4-chloromethylpiperidine | DMF | 50–80 °C | 6–12 hours | 60–85 | Nucleophilic substitution |

| Final coupling/protection | Boc protection if not done prior | Methanol/DCM | Room temperature | 3 hours | 85–90 | Final product formation |

Analytical and Research Findings

-

- NMR (1H, 13C) confirms the presence of benzothiazole, piperidine, and Boc groups.

- Mass spectrometry verifies molecular weight consistent with C19H26N2O2S_2.

- IR spectroscopy shows characteristic carbamate (Boc) peaks around 1700 cm^-1 (C=O stretch).

-

- High yields (above 80%) are achievable with optimized reaction conditions.

- Purification typically involves column chromatography or recrystallization.

-

- The tert-butyl carbamate group provides stability under mild conditions but can be removed under acidic conditions if needed.

Summary and Recommendations

The preparation of This compound involves a multi-step synthetic route focusing on:

- Efficient Boc protection of the piperidine nitrogen

- Introduction of the sulfanylmethyl linker via nucleophilic substitution with benzothiazole-2-thiol

- Careful control of reaction conditions to maximize yield and purity

Given the structural similarity to related compounds, adapting established protocols for Boc-protected piperidine derivatives and benzothiazole conjugates is recommended.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the benzothiazole moiety. Common reagents and conditions for these reactions include the use of organic solvents, controlled temperatures, and specific catalysts

Scientific Research Applications

4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as an anti-tubercular agent and other therapeutic uses.

Biological Studies: The compound is used in studies related to enzyme inhibition and molecular docking.

Industrial Applications: It can be used in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, in anti-tubercular applications, it may inhibit enzymes critical for the survival of Mycobacterium tuberculosis. Molecular docking studies have shown that it can bind to active sites of enzymes, thereby inhibiting their activity .

Comparison with Similar Compounds

Substituent Diversity and Functional Group Analysis

Key Structural and Reactivity Differences

Benzothiazole vs. Pyridine/Morpholine: The benzothiazole group in the target compound enhances π-π stacking and hydrophobic interactions compared to pyridine () or morpholine (). The sulfanylmethyl (–SCH₂–) linker offers greater conformational flexibility than the sulfonyl (–SO₂–) group in morpholine derivatives (), which is more electronegative and prone to hydrolysis.

Sulfur vs. Nitrogen Heterocycles :

- Benzimidazolone-containing analogs () feature hydrogen-bonding capabilities via the carbonyl group, unlike the sulfur-rich target compound. This difference impacts solubility and metabolic stability.

- Pyridine-based analogs () exhibit basicity (pKa ~5) due to the nitrogen lone pair, whereas benzothiazole’s electron-deficient ring reduces basicity, altering pharmacokinetic profiles.

Functional Group Reactivity :

- The tert-butyl ester in all compounds serves as a protective group for amines, removable under acidic conditions (e.g., HCl in ether, as in ).

- Bromoindole derivatives () enable cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the target compound’s benzothiazole may participate in nucleophilic aromatic substitution.

Biological Activity

4-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features. This compound contains a piperidine ring, a carboxylic acid functional group, and a tert-butyl ester moiety, contributing to its potential biological activities. Its molecular formula is with a molecular weight of approximately 364.5 g/mol .

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities, particularly in the fields of cancer research and neurodegeneration. The compound's interactions with specific proteins involved in signaling pathways could offer insights into its therapeutic potential.

The exact mechanisms of action for this compound are still under investigation. Initial findings indicate that it may interact with enzymes or receptors relevant to disease processes. Techniques such as surface plasmon resonance and fluorescence polarization are recommended for further exploration of its binding kinetics and affinities .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other structurally similar compounds. The following table summarizes notable related compounds and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 3-(5-Nitro-benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | Contains a nitro group, enhancing potential biological activities. | |

| 2-(Benzothiazol-2-ylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester | Structural variation at the piperidine position may influence activity. | |

| Tert-butyl 4-(1H-benzo[D]imidazol-2-YL)piperidine-1-carboxylate | Features a benzimidazole moiety, which may offer different pharmacological properties. |

These compounds demonstrate how variations in substituents and functional groups can significantly impact biological activity and pharmacological profiles.

Case Studies and Research Findings

Research on the biological activity of this compound has been limited but promising. Some key findings include:

- Cancer Research : Preliminary data suggest that the compound may inhibit tumor growth by targeting specific signaling pathways involved in cancer progression. Further studies are needed to confirm these effects through in vivo models.

- Neurodegeneration : Studies indicate potential neuroprotective effects, possibly by modulating pathways associated with neuroinflammation and apoptosis. This area requires more extensive research to validate these effects and explore the underlying mechanisms.

- Enzyme Interaction Studies : Interaction studies have focused on the compound's binding affinity with key enzymes involved in metabolic processes. These studies aim to elucidate its role as an inhibitor or activator of specific enzymatic reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.